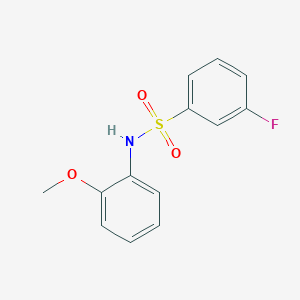methanone](/img/structure/B270740.png)
[4-(2-Aminoethoxy)phenyl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-Aminoethoxy)phenyl](phenyl)methanone, also known as N-(2-aminoethyl)-4'-phenylbenzophenone, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
[4-(2-Aminoethoxy)phenyl](phenyl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and photophysics. In medicinal chemistry, it has been shown to exhibit anticancer, antiviral, and antibacterial properties. In material science, it has been used as a building block for the synthesis of novel polymers and liquid crystals. In photophysics, it has been studied for its fluorescence properties and potential applications in optoelectronics.
Mécanisme D'action
The exact mechanism of action of [4-(2-Aminoethoxy)phenyl](phenyl)methanone is not fully understood. However, studies have shown that it can interact with various biological targets, including DNA, enzymes, and receptors. It has been suggested that its anticancer activity may be due to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects
Studies have shown that [4-(2-Aminoethoxy)phenyl](phenyl)methanone can have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce the expression of certain enzymes and receptors. In vivo studies have shown that it can reduce tumor growth and improve survival rates in animal models. However, more research is needed to fully understand its effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [4-(2-Aminoethoxy)phenyl](phenyl)methanone is its versatility. It can be easily modified to produce derivatives with different properties and applications. However, one of the main limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on [4-(2-Aminoethoxy)phenyl](phenyl)methanone. One area of interest is its potential as a photodynamic therapy agent for cancer treatment. Another area of interest is its potential as a building block for the synthesis of novel materials with unique properties. Additionally, more research is needed to fully understand its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
[4-(2-Aminoethoxy)phenyl](phenyl)methanone can be synthesized through a series of chemical reactions. One of the most commonly used methods involves the reaction of 4'-hydroxyacetophenone with benzoyl chloride in the presence of a base to form 4'-benzoyloxyacetophenone. This intermediate is then reacted with ethylenediamine to produce [4-(2-Aminoethoxy)phenyl](phenyl)methanone.
Propriétés
Nom du produit |
[4-(2-Aminoethoxy)phenyl](phenyl)methanone |
|---|---|
Formule moléculaire |
C15H15NO2 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
[4-(2-aminoethoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C15H15NO2/c16-10-11-18-14-8-6-13(7-9-14)15(17)12-4-2-1-3-5-12/h1-9H,10-11,16H2 |
Clé InChI |
JVGXMWOIGJKLAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCN |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



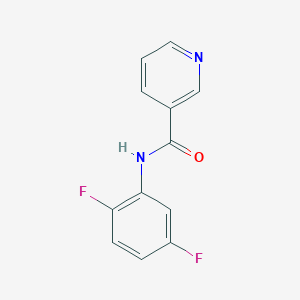
![Ethyl 2-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270668.png)
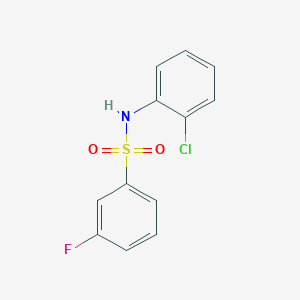
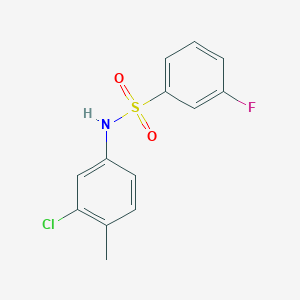
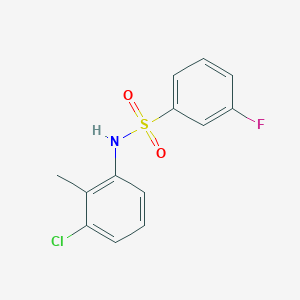
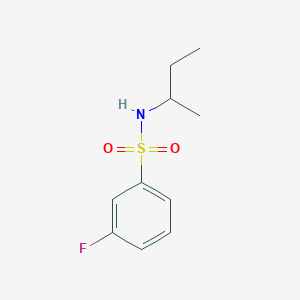
![N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)
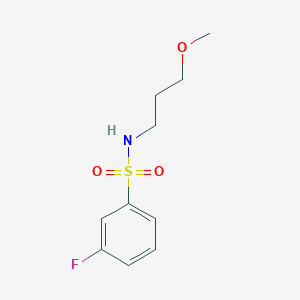
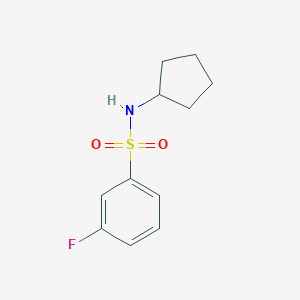
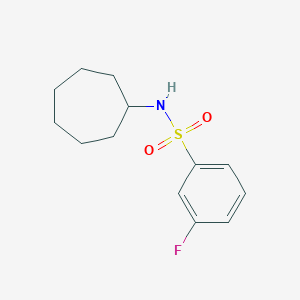
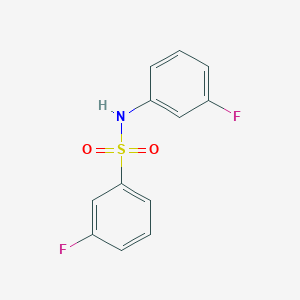
![3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B270682.png)
![4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B270683.png)
